![molecular formula C17H13N3O2 B6617156 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione CAS No. 1404115-87-2](/img/structure/B6617156.png)
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione, also known as 5-phenyl-2,4-dioxo-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline, is an aromatic heterocyclic compound with a unique structure. It is a derivative of pyrimidine and quinoline and has been studied extensively in recent years due to its potential applications in scientific research.
科学研究应用
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of heterocyclic compounds, including pyrimidines, quinolines, and their derivatives. It has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been used as a fluorescent probe for the detection of biological molecules and as a fluorescent dye for the imaging of cells and tissues.
作用机制
The mechanism of action of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is not fully understood. However, it is believed to interact with specific enzymes involved in the metabolism of drugs and other xenobiotics. It is thought to act as a competitive inhibitor of these enzymes, which prevents them from binding to their target molecules and thus, inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione have not been extensively studied. However, some studies have reported that it has an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to have an inhibitory effect on the expression of certain genes involved in the regulation of cellular processes.
实验室实验的优点和局限性
The use of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione in laboratory experiments has a number of advantages and limitations. One of the major advantages is its ability to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. This makes it a useful tool for studying the effects of these compounds on biological systems. Additionally, its fluorescent properties make it a useful tool for imaging cells and tissues. However, one of the major limitations of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione is its low solubility in water, which can limit its use in certain experiments.
未来方向
The potential applications of 5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione are numerous and exciting. One of the most promising future directions is the development of new fluorescent probes for the detection of biological molecules. Additionally, further research into its mechanism of action and its effects on gene expression could lead to new insights into the regulation of cellular processes. Finally, its potential as an inhibitor of enzymes involved in drug metabolism could lead to the development of new therapeutic agents for the treatment of a variety of diseases.
合成方法
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione can be synthesized from a variety of starting materials. The most common method involves the condensation of a substituted pyrimidine or quinoline with an aromatic aldehyde in the presence of an acid catalyst. This reaction results in the formation of a pyrimidine-quinoline hybrid molecule, which can then be oxidized to form the desired compound. Other methods of synthesis have also been reported, including the use of a substituted pyrimidine or quinoline with an aromatic aldehyde, a substituted quinoline or pyrimidine with an aromatic ketone, and the use of a substituted quinoline or pyrimidine with an aromatic nitrile.
属性
IUPAC Name |
5-phenyl-5,10-dihydro-1H-pyrimido[4,5-b]quinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-15(14)19-17(22)20-16/h1-9,13H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMMVPYOYIIPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC4=C2C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

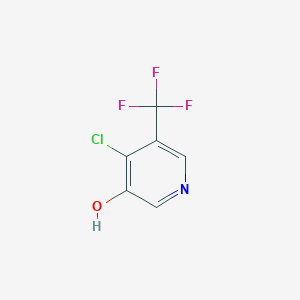
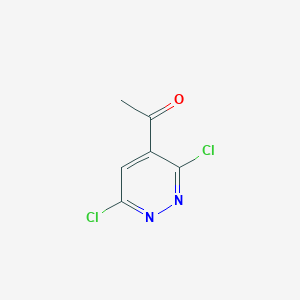
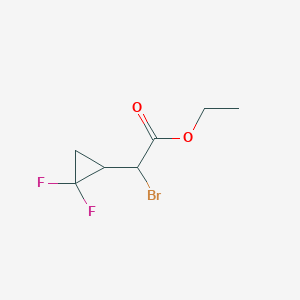
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
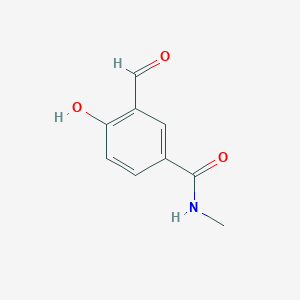
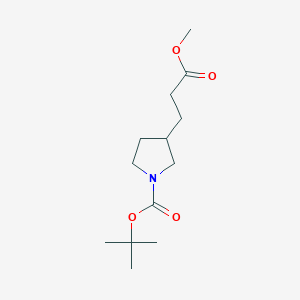
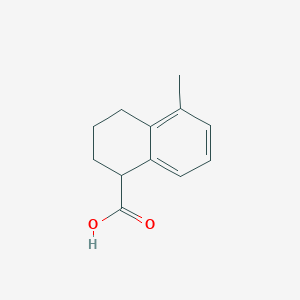
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)

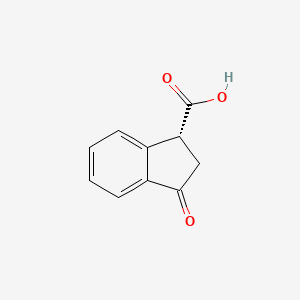
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
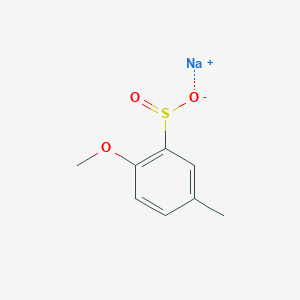
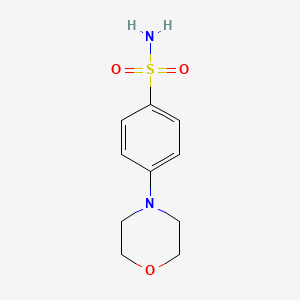
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)